N2-[(furan-2-yl)methyl]-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine
CAS No.: 304864-75-3
Cat. No.: VC11801779
Molecular Formula: C16H15N5O3
Molecular Weight: 325.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 304864-75-3 |
|---|---|
| Molecular Formula | C16H15N5O3 |
| Molecular Weight | 325.32 g/mol |
| IUPAC Name | 2-N-(furan-2-ylmethyl)-6-methyl-5-nitro-4-N-phenylpyrimidine-2,4-diamine |
| Standard InChI | InChI=1S/C16H15N5O3/c1-11-14(21(22)23)15(19-12-6-3-2-4-7-12)20-16(18-11)17-10-13-8-5-9-24-13/h2-9H,10H2,1H3,(H2,17,18,19,20) |
| Standard InChI Key | LOHUWQDJHJESPR-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NC(=N1)NCC2=CC=CO2)NC3=CC=CC=C3)[N+](=O)[O-] |
| Canonical SMILES | CC1=C(C(=NC(=N1)NCC2=CC=CO2)NC3=CC=CC=C3)[N+](=O)[O-] |
Introduction
N2-[(furan-2-yl)methyl]-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine is a synthetic organic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound belongs to the pyrimidine derivatives family, characterized by their nitrogen-rich heterocyclic structure, which is often associated with biological activity.
Synthesis
The synthesis of N2-[(furan-2-yl)methyl]-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine typically involves multi-step organic reactions:
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Formation of Pyrimidine Core: Cyclocondensation of urea derivatives with β-dicarbonyl compounds.
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Substitution Reactions: Introduction of nitro and methyl groups at specific positions on the pyrimidine ring.
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Furan-Methyl Substitution: Alkylation using furfuryl derivatives.
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Phenyl Group Addition: Coupling reactions using aniline derivatives.
These steps require precise control over reaction conditions to ensure regioselectivity and yield optimization.
Biological Activity
Pyrimidine derivatives like N2-[(furan-2-yl)methyl]-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine are extensively studied for their pharmacological potential:
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Antimicrobial Activity: The nitro group often enhances the compound's ability to disrupt microbial DNA synthesis.
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Anti-inflammatory Properties: Substituents on the pyrimidine ring can modulate inflammatory pathways.
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Antitumor Potential: Pyrimidines are known inhibitors of enzymes like dihydrofolate reductase, which is critical for DNA synthesis in rapidly dividing cells.
Further studies are required to confirm the specific bioactivities of this compound.
Structural Analysis
| Feature | Details |
|---|---|
| Nitro Group (-NO₂) | Electron-withdrawing; increases reactivity and potential bioactivity |
| Furan Ring | Contributes aromaticity; enhances binding to biological targets |
| Methyl Substituent (-CH₃) | Modulates hydrophobicity and steric effects |
| Phenyl Group (-C₆H₅) | Enhances lipophilicity and interactions with hydrophobic protein pockets |
The combination of these functional groups provides a balance between hydrophilicity and hydrophobicity, crucial for drug-likeness.
Research Findings
Recent studies on similar pyrimidine derivatives highlight their potential:
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VEGFR Inhibition: Pyrimidines have shown activity as vascular endothelial growth factor receptor inhibitors, which are critical in cancer therapy .
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Antimicrobial Screening: Nitro-substituted pyrimidines exhibit broad-spectrum antibacterial activity .
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Structure-Based Drug Design: The presence of heteroatoms (N and O) facilitates hydrogen bonding with biological targets .
Applications
Potential applications of N2-[(furan-2-yl)methyl]-6-methyl-5-nitro-N4-phenylpyrimidine-2,4-diamine include:
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Drug Discovery: As a lead compound for designing antimicrobial or anticancer agents.
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Chemical Biology Tools: For probing enzyme activities or cellular pathways.
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Material Science: Functionalized pyrimidines are used in organic electronics and sensors.
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